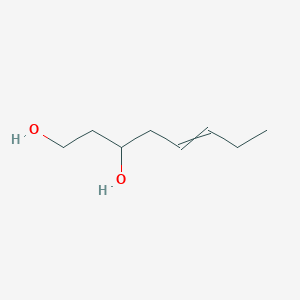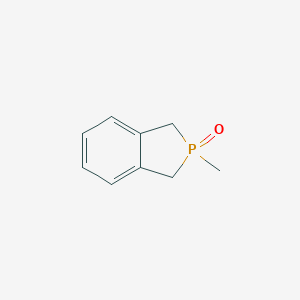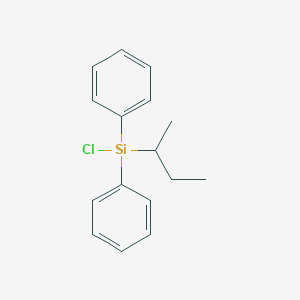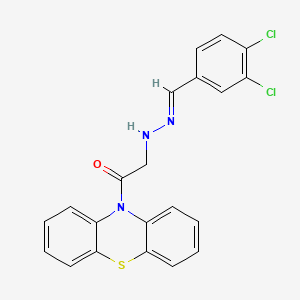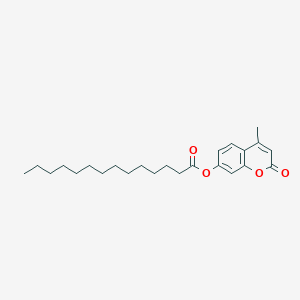
8,8'-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two quinoline moieties connected by a disulfide bridge, and it includes fluorine and methyl groups that enhance its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) typically involves multiple steps:
Formation of Quinoline Derivatives: The initial step involves the synthesis of 5-fluoro-4,6,7-trimethylquinoline through a Skraup synthesis, which includes the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Disulfide Bridge Formation: The quinoline derivatives are then linked via a disulfide bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The fluorine and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) involves its interaction with specific molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The quinoline moieties can intercalate with DNA or interact with enzymes, affecting their activity. The fluorine and methyl groups enhance the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8’-Disulfanediylbis(4-methoxyquinoline): Similar structure but with methoxy groups instead of fluorine and methyl groups.
5-Fluoroquinolin-8-ylboronic acid: Contains a quinoline moiety with a boronic acid group.
Uniqueness
8,8’-Disulfanediylbis(5-fluoro-4,6,7-trimethylquinoline) is unique due to its specific combination of fluorine, methyl groups, and a disulfide bridge. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
65118-60-7 |
|---|---|
Molekularformel |
C24H22F2N2S2 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
5-fluoro-8-[(5-fluoro-4,6,7-trimethylquinolin-8-yl)disulfanyl]-4,6,7-trimethylquinoline |
InChI |
InChI=1S/C24H22F2N2S2/c1-11-7-9-27-21-17(11)19(25)13(3)15(5)23(21)29-30-24-16(6)14(4)20(26)18-12(2)8-10-28-22(18)24/h7-10H,1-6H3 |
InChI-Schlüssel |
CRUBWPHAKFEVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C(=C(C2=NC=C1)SSC3=C(C(=C(C4=C(C=CN=C43)C)F)C)C)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


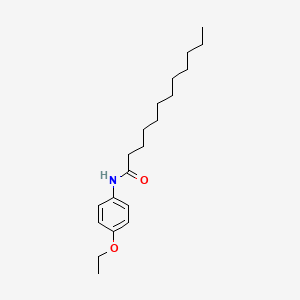
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)





